molecular formula C12H15NO B154577 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol CAS No. 1891-24-3

1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol

Cat. No. B154577
CAS RN: 1891-24-3
M. Wt: 189.25 g/mol
InChI Key: AVCMIJQFJSCKIX-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and a dopaminergic neurotoxin . It has been used in neurological research and is known to produce irreversible clinical, chemical, and pathological alterations that mimic those found in Parkinson’s disease .


Synthesis Analysis

MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Molecular Structure Analysis

The empirical formula of MPTP is C12H15N · HCl . Its molecular weight is 209.72 .


Chemical Reactions Analysis

MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .


Physical And Chemical Properties Analysis

MPTP is a white to off-white powder . Its SMILES string is Cl [H].CN1CCC (=CC1)c2ccccc2 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol serves as a starting material in the synthesis of deuterated analogs of the neurotoxin MPTP. Efficient and regioselective synthesis of these analogs is achieved through a combination of alkaline deuterium exchange and selective reduction reactions, offering significant potential in chemical studies related to neurotoxicity and drug design (Mabic & Castagnoli, 1996). Additionally, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine plays a role in various chemical reactions, including annulation processes to form highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Biological Interactions and Effects

The compound has been studied for its interaction with monoamine oxidase enzymes, revealing insights into its metabolism and potential as a reversible inhibitor, which is important for understanding its role in neurodegenerative diseases and potential therapeutic applications (Williams & Lawson, 1998). Research also highlights the compound's inhibition of NADH dehydrogenase, impacting ATP synthesis in mitochondria, indicating its significance in cellular energy dynamics and potential implications in neurotoxicity and Parkinson's disease (Ramsay et al., 1987).

Mechanistic Insights and Pathological Relevance

The chemical's involvement in the generation of reactive intermediates during the metabolism of MPTP to 1-methyl-4-phenylpyridinium ion sheds light on its potential role in the development of Parkinson-like symptoms and neurodegeneration, providing crucial information for pharmacological and toxicological studies (Chacón, Chedekel, Land, & Truscott, 1987).

Pharmacological and Therapeutic Research

The compound's involvement in the inhibition of glutathione S-transferases in rat brain highlights its potential influence on cellular defense mechanisms and neurotoxicity, further supporting its relevance in neurological research and drug development (Awasthi et al., 1987).

Safety And Hazards

MPTP is a neurotoxin that can cause severe and irreversible Parkinsonian symptoms in humans and monkeys . It is classified as Acute Tox. 3 Oral - STOT SE 1 .

Future Directions

MPTP is widely used in in vivo research studies as a model for Parkinsonism . It can be used to study various neurodegenerative diseases and the process of programmed cell death .

properties

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCMIJQFJSCKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=C(C(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol

CAS RN

1891-24-3
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC364088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Hemrick-Luecke, DW Robertson, JH Krushinski Jr… - Life sciences, 1992 - Elsevier
MPTP-3-ol injected sc once daily for 4 days resulted in a dose-dependent depletion of striatal dopamine and cortical norepinephrine one week after the last dose. MPTP-3-ol was …
Number of citations: 6 www.sciencedirect.com
AM Andrews, B Ladenheim, CJ Epstein, JL Cadet… - Molecular …, 1996 - Citeseer
Administration of the 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) analog 1-methyl-4-(2’-aminophenyl)-l, 2, 3, 6-tetrahydropyridine(2’-NH2-MPTP; 4 x 15 mg/kg) to CD-i mice …
Number of citations: 50 citeseerx.ist.psu.edu
WE Krueger - 1967 - search.proquest.com
Nucleophilic displacement reactions on al lylic sys-tems have long been known to lead to rearrangement." Reaction under S1 conditions has been shown to result in the formation of …
Number of citations: 4 search.proquest.com
JG Greene - Journal of Parkinson's disease, 2011 - content.iospress.com
Gastrointestinal (GI) symptoms are being increasingly recognized as early, common, and severe features of Parkinson's disease (PD), and they are important determinants of quality of …
Number of citations: 16 content.iospress.com

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